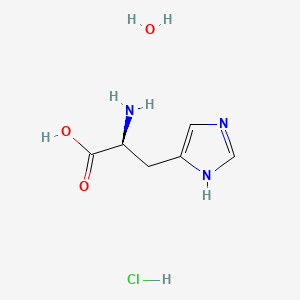

L-Histidine monohydrochloride monohydrate

Overview

Description

The compound H-His-OH.HCl.H2O L-Histidine monohydrochloride monohydrate , is a derivative of the essential amino acid L-histidine. It is commonly used in scientific research and various industrial applications. This compound is a white to off-white crystalline powder that is highly soluble in water .

Mechanism of Action

Target of Action

L-Histidine Hydrochloride Monohydrate, also known as L-Histidine hydrochloride hydrate or L-Histidine monohydrochloride monohydrate, is an essential amino acid . It primarily targets proteins and enzymes in the body, playing a crucial role in protein methylation . It is also a part of hemoglobin structure and function .

Mode of Action

The exact mode of action of supplemental L-Histidine is unclear . It is known to be involved in one-carbon unit metabolism . It is associated with protein methylation and serves as a precursor for the formation of histamine, which is associated with allergic responses .

Biochemical Pathways

L-Histidine is involved in several biochemical pathways. It plays a significant role in one-carbon unit metabolism . It is also associated with protein methylation . Furthermore, it serves as a precursor for the formation of histamine, which is associated with allergic responses . Urocanic acid, an immune response modulator in skin, is also biosynthesized from histidine .

Result of Action

The actions of supplemental L-Histidine are unclear . It may have some immunomodulatory as well as antioxidant activity . It is also a part of hemoglobin structure and function . L-Histidine is a component of dipeptides with antioxidative property . Histidine serves as a precursor for the formation of histamine, which is associated with allergic responses .

Action Environment

The action of L-Histidine Hydrochloride Monohydrate can be influenced by various environmental factors. For instance, it is used in cell culture media formulations used in biomanufacturing . The use of non-animal-sourced L-Histidine and other components avoids the risk of contaminating bioproducts with adventitious viruses .

Biochemical Analysis

Biochemical Properties

L-Histidine hydrochloride hydrate plays a crucial role in biochemical reactions, particularly in protein synthesis and metabolism. It is involved in the one-carbon unit metabolism and is associated with protein methylation. L-Histidine hydrochloride hydrate is a part of hemoglobin structure and function and is a component of dipeptides with antioxidative properties . It serves as a precursor for the formation of histamine, which is associated with allergic responses . The compound interacts with enzymes such as histidine decarboxylase, which converts L-histidine into histamine, and histidine ammonia-lyase, which catalyzes the deamination of histidine to urocanate . These interactions are essential for various physiological processes, including immune response and neurotransmission.

Cellular Effects

L-Histidine hydrochloride hydrate has significant effects on various types of cells and cellular processes. It influences cell function by participating in cell signaling pathways, gene expression, and cellular metabolism. The compound is vital for the production of histamine, a chemical necessary for digestion, breathing, immunity, and the nervous system’s key neurotransmitters . L-Histidine hydrochloride hydrate also plays a role in protecting the body’s nerves by contributing to the formation of myelin sheaths, which are protective layers surrounding the body’s nerves . Additionally, it is crucial for making white blood cells, thereby maintaining a healthy immune system and controlling inflammation .

Molecular Mechanism

The mechanism of action of L-Histidine hydrochloride hydrate involves several molecular interactions. It acts as a reversible inhibitor of protein biosynthesis, evoking disparate responses from non-tumorigenic and tumorigenic cells in culture . L-Histidine hydrochloride hydrate binds to various biomolecules, including enzymes and proteins, influencing their activity. For instance, it serves as a precursor for histamine production through the decarboxylation of L-histidine by histidine decarboxylase . This process is crucial for the regulation of immune responses and neurotransmission. Additionally, L-Histidine hydrochloride hydrate is involved in protein methylation, which affects gene expression and cellular function .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of L-Histidine hydrochloride hydrate can change over time. The compound’s stability and degradation are important factors to consider in experimental studies. L-Histidine hydrochloride hydrate is known to be stable under standard laboratory conditions, but its long-term effects on cellular function can vary. Studies have shown that the compound can influence the growth rate, structural, optical, electrical, and mechanical behavior of crystals when used as a dopant . These findings suggest that L-Histidine hydrochloride hydrate can have lasting effects on cellular processes and experimental outcomes.

Dosage Effects in Animal Models

The effects of L-Histidine hydrochloride hydrate vary with different dosages in animal models. Histidine supplementation has been shown to increase food intake in rats and provide neuroprotection at an early stage . Excessive histidine supplementation can lead to growth retardation and metabolic dysfunction in most species . In chickens, histidine is particularly important as a limiting factor for carnosine synthesis, which has strong antioxidant effects . These studies highlight the importance of dosage in determining the compound’s effects and potential toxicity.

Metabolic Pathways

L-Histidine hydrochloride hydrate is involved in several metabolic pathways. It can be methylated to either 1-methyl or 3-methyl histidine or converted to imidazole-pyruvic acid by transaminase, which produces imidazole-lactic acid by reduction . The compound is also a precursor for the formation of histamine, which plays a crucial role in immune responses and neurotransmission . Additionally, L-Histidine hydrochloride hydrate is involved in the one-carbon unit metabolism and protein methylation, affecting various physiological processes .

Transport and Distribution

The transport and distribution of L-Histidine hydrochloride hydrate within cells and tissues involve several mechanisms. The compound is transported across cell membranes by specific transporters and binding proteins. Once inside the cell, L-Histidine hydrochloride hydrate can be localized to different cellular compartments, depending on its interactions with other biomolecules . The distribution of the compound within tissues is influenced by its solubility and binding affinity to various proteins and enzymes .

Subcellular Localization

L-Histidine hydrochloride hydrate is localized to specific subcellular compartments, where it exerts its activity and function. The compound’s subcellular localization is directed by targeting signals and post-translational modifications that guide it to specific organelles . For example, L-Histidine hydrochloride hydrate can be found in the cytoplasm, where it participates in protein synthesis and metabolism. Additionally, it may be localized to the nucleus, where it influences gene expression and cellular function .

Preparation Methods

Synthetic Routes and Reaction Conditions: L-Histidine monohydrochloride monohydrate can be synthesized by reacting L-histidine with hydrochloric acid. The reaction typically involves dissolving L-histidine in water, followed by the addition of hydrochloric acid to form the hydrochloride salt. The solution is then evaporated to obtain the crystalline monohydrate form .

Industrial Production Methods: In industrial settings, the production of this compound follows similar principles but on a larger scale. The process involves the controlled addition of hydrochloric acid to an aqueous solution of L-histidine, followed by crystallization and drying to obtain the final product .

Chemical Reactions Analysis

Types of Reactions:

Acid-Base Reactions: L-Histidine monohydrochloride monohydrate can participate in acid-base reactions due to the presence of the imidazole ring, which can act as both a proton donor and acceptor.

Substitution Reactions: The compound can undergo substitution reactions, particularly in the presence of nucleophiles that can replace the chloride ion.

Common Reagents and Conditions:

Hydrochloric Acid: Used in the synthesis of the compound.

Water: Solvent for the reactions.

Nucleophiles: For substitution reactions.

Major Products:

L-Histidine: Can be regenerated from the hydrochloride salt.

Substituted Histidine Derivatives: Formed through substitution reactions.

Scientific Research Applications

Chemistry:

Biology:

Medicine:

- Investigated for its potential therapeutic effects in conditions such as rheumatoid arthritis and allergic diseases .

Industry:

Comparison with Similar Compounds

L-Histidine: The parent amino acid.

Histidine Hydrochloride: Another form of histidine salt.

Histidine Derivatives: Various substituted histidine compounds.

Uniqueness: L-Histidine monohydrochloride monohydrate is unique due to its high solubility in water and its specific use in scientific research and industrial applications. Its ability to form stable crystalline structures makes it valuable in various formulations .

Properties

IUPAC Name |

(2S)-2-amino-3-(1H-imidazol-5-yl)propanoic acid;hydrate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9N3O2.ClH.H2O/c7-5(6(10)11)1-4-2-8-3-9-4;;/h2-3,5H,1,7H2,(H,8,9)(H,10,11);1H;1H2/t5-;;/m0../s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CMXXUDSWGMGYLZ-XRIGFGBMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(NC=N1)CC(C(=O)O)N.O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=C(NC=N1)C[C@@H](C(=O)O)N.O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12ClN3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00208089 | |

| Record name | L-Histidine hydrochloride monohydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00208089 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

645-35-2: Solid; [Sigma-Aldrich MSDS] 7048-02-4: Monohydrate: White crystalline solid; [Alfa Aesar MSDS] | |

| Record name | L-Histidine hydrochloride | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/15174 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

5934-29-2 | |

| Record name | L-Histidine hydrochloride monohydrate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5934-29-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | L-Histidine hydrochloride hydrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005934292 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | L-Histidine hydrochloride monohydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00208089 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | L-Histidine, hydrochloride, hydrate (1:1:1) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.120.127 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | HISTIDINE MONOHYDROCHLORIDE MONOHYDRATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X573657P6P | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of LHHC?

A1: L-Histidine Hydrochloride Monohydrate has the molecular formula C6H9N3O2·HCl·H2O and a molecular weight of 209.63 g/mol. []

Q2: Are there spectroscopic techniques used to characterize LHHC?

A2: Yes, several spectroscopic techniques have been employed to study LHHC. These include Raman spectroscopy [, , ], Infrared (IR) spectroscopy [, ], Nuclear Magnetic Resonance (NMR) spectroscopy [, , , , ], UV-Vis spectroscopy [, , , ], and Electron Paramagnetic Resonance (EPR) spectroscopy [, , , , , , ]. These techniques provide information about the crystal structure, vibrational modes, electronic properties, and interactions with other molecules. [, , , , , , , , , , , , , , , , , , ]

Q3: Does temperature affect the structure of LHHC?

A3: Research using Raman spectroscopy indicates that LHHC undergoes a structural phase transition between 140 K and 110 K. Further spectral changes suggest another possible transition between 80 K and 60 K. [] This highlights the impact of temperature on the compound's structural integrity.

Q4: How does pressure impact LHHC?

A4: Studies using high-pressure Raman spectroscopy reveal that pressure significantly affects the hydrogen bond vibrations within LHHC crystals. [] This suggests a potential influence on its structural stability and intermolecular interactions under high-pressure conditions.

Q5: What is the significance of the piezoelectric coefficients of LHHC?

A5: Piezoelectric coefficients, determined through synchrotron x-ray Renninger scanning, provide insights into the material's ability to generate an electric charge in response to applied mechanical stress. In the case of LHHC, these coefficients (d14 = 2.25(9) × 10−10 C N−1, d25 = 4.1(5) × 10−11 C N−1 and d36 = 2.3(2) × 10−10 C N−1) suggest potential applications in sensors and actuators. []

Q6: Can LHHC be used in nonlinear optical (NLO) applications?

A6: Yes, research suggests that LHHC exhibits nonlinear optical (NLO) properties. [, , , , , ] Its second harmonic generation (SHG) efficiency has been found to be higher than that of potassium dihydrogen phosphate (KDP), a standard NLO material. [] This makes LHHC a potential candidate for applications in optoelectronics and laser technology.

Q7: How does LHHC affect the stability of intravenous fat emulsions?

A7: L-Histidine monohydrochloride monohydrate has been investigated as an additive to intravenous fat emulsions. Studies indicate that it does not significantly alter the particle size distribution of the emulsion for up to 7 days. The emulsion remained stable, with a zeta potential ranging from -30 to -60 mV. []

Q8: Does LHHC interact with reactive dyes, and what are the implications?

A8: Research indicates that this compound can significantly impact the photo-fading of reactive dyes on cellulose, particularly those with azo and Cu-complex azo chromophores. [] This interaction is influenced by the pH of the solution and highlights the importance of considering LHHC's presence in textile applications where dye stability is crucial.

Q9: How is computational chemistry used in LHHC research?

A9: Computational methods, specifically density functional theory (DFT) calculations, have been employed to predict the 1H NMR chemical shielding tensors of LHHC. [] This provides valuable information about the electronic environment of the hydrogen atoms within the molecule, which can be correlated with experimental NMR data.

Q10: What is the effect of L-histidine supplementation on muscle carnosine levels in humans?

A11: Studies have shown that, unlike in some animals, supplementing with L-histidine alone does not increase muscle carnosine levels in humans. This suggests that beta-alanine, not L-histidine, is the rate-limiting factor in carnosine synthesis for humans. []

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[1,2,4]Triazolo[4,3-a]pyridin-3-amine](/img/structure/B1295693.png)

![Tricyclo[3.2.1.0~2,4~]oct-6-ene-3-carboxylic acid](/img/structure/B1295695.png)